F-ara-ATP (trisodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

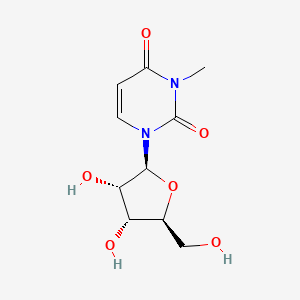

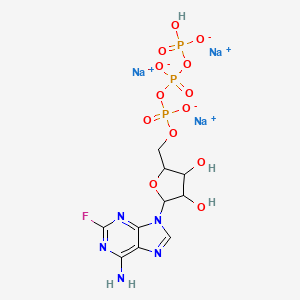

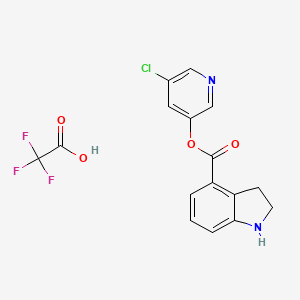

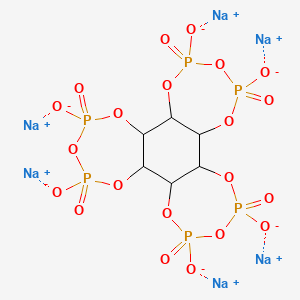

Fludarabine triphosphate trisodium, commonly referred to as F-ara-ATP trisodium, is a potent and specific inhibitor of DNA primase. It is the active metabolite of fludarabine, a nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The compound is known for its ability to inhibit DNA synthesis, making it a valuable tool in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fludarabine triphosphate trisodium involves the phosphorylation of fludarabine, which is a nucleoside analog. The process typically includes the following steps:

Phosphorylation: Fludarabine is phosphorylated to its monophosphate form by deoxycytidine kinase.

Further Phosphorylation: The monophosphate is then further phosphorylated to the diphosphate and finally to the triphosphate form.

Trisodium Salt Formation: The triphosphate form is then converted to its trisodium salt to enhance its solubility and stability.

Industrial Production Methods

Industrial production of fludarabine triphosphate trisodium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:

Batch Processing: Large quantities of fludarabine are processed in batches to produce the triphosphate form.

Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Fludarabine triphosphate trisodium undergoes several types of chemical reactions, including:

Inhibition of DNA Synthesis: It inhibits DNA synthesis by blocking DNA primase and primer RNA formation.

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the synthesis of deoxyribonucleotides from ribonucleotides.

Incorporation into DNA: It gets incorporated into DNA, leading to the termination of DNA chain elongation.

Common Reagents and Conditions

Reagents: Common reagents used in reactions involving fludarabine triphosphate trisodium include deoxycytidine kinase, ribonucleotide reductase inhibitors, and DNA polymerases.

Major Products

The major products formed from reactions involving fludarabine triphosphate trisodium include:

Inhibited DNA Synthesis: Resulting in the cessation of cell proliferation.

Apoptosis: Induction of programmed cell death in malignant cells.

Scientific Research Applications

Fludarabine triphosphate trisodium has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.

Biology: Employed in research on cell cycle regulation and apoptosis.

Medicine: Utilized in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia.

Industry: Applied in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms

Mechanism of Action

Fludarabine triphosphate trisodium exerts its effects primarily through the inhibition of DNA synthesis. The compound targets several key enzymes involved in DNA replication, including:

DNA Primase: Inhibits the formation of primer RNA, essential for DNA synthesis.

Ribonucleotide Reductase: Blocks the conversion of ribonucleotides to deoxyribonucleotides.

DNA Polymerase: Competes with natural nucleotides, leading to the termination of DNA chain elongation.

Comparison with Similar Compounds

Similar Compounds

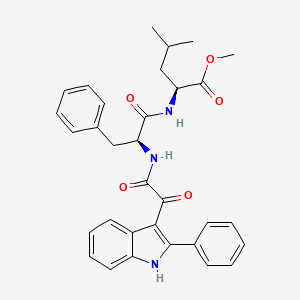

Cytarabine Triphosphate: Another nucleoside analog used in the treatment of hematological malignancies.

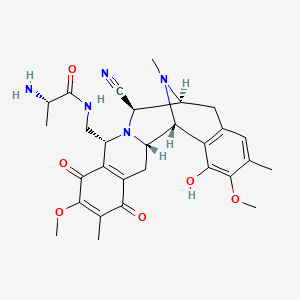

Gemcitabine Triphosphate: A nucleoside analog with similar mechanisms of action but used primarily in solid tumors.

Uniqueness

Fludarabine triphosphate trisodium is unique in its ability to inhibit both DNA and RNA synthesis, making it a versatile tool in cancer therapy. Its high specificity for DNA primase and its ability to induce apoptosis in malignant cells further distinguish it from other nucleoside analogs .

Properties

Molecular Formula |

C10H12FN5Na3O13P3 |

|---|---|

Molecular Weight |

591.12 g/mol |

IUPAC Name |

trisodium;[[[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3 |

InChI Key |

ABCNYMXTKKBAHQ-UHFFFAOYSA-K |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)

![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)

![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)